molecular formula C6H5BrN2O3 B1288788 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one CAS No. 228410-90-0

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

Cat. No. B1288788
M. Wt: 233.02 g/mol
InChI Key: QXPNHVCGSASGIX-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, is a brominated and nitrated pyridinone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and nitrated pyridine and pyrimidine derivatives, which can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

The synthesis of similar compounds, such as 5-Bromo-2-nitropyridine, involves the oxidation of the corresponding amine. This transformation can be challenging, as it may show low conversion and high impurity content. However, with the development of robust reaction conditions and appropriate safety boundaries, a reproducible and safe protocol for large-scale production can be achieved . This suggests that the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could potentially follow a similar pathway, with careful consideration of reaction conditions and safety.

Molecular Structure Analysis

The molecular structure of brominated and nitrated pyridine derivatives has been studied using density functional theory (DFT) calculations. For instance, the equilibrium geometry, vibrational frequencies, and potential energy distribution of 5-bromo-2-nitropyridine have been calculated and compared with experimental FT-Raman and FT-IR spectral data . Similarly, the molecular structure and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated, revealing details about the molecule's stability and charge delocalization through Natural Bond Orbital (NBO) analysis . These studies provide a framework for understanding the molecular structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.

Chemical Reactions Analysis

Brominated and nitrated pyrimidine derivatives undergo various chemical reactions. For example, bromination followed by dehydrobromination of certain dihydropyrimidinones can yield pyrimidinones or their mixtures with tetrahydropyrimidinones . Additionally, a one-pot nitrodebromination and methyl bi-functionalization reaction has been reported for bromomethylpyrimidines, indicating the potential for complex transformations involving brominated and nitrated compounds . These reactions could be relevant to the chemical behavior of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and nitrated pyridine derivatives can be inferred from spectroscopic and computational studies. The vibrational assignments, infrared intensities, and Raman scattering activities provide insights into the compound's behavior under various conditions . Quantum mechanical calculations, including HOMO-LUMO energies and various chemical indices, help predict the biological activity and NLO behavior of these molecules . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been studied, which are crucial for understanding the stability and reactivity of the compound .

Scientific Research Applications

Large Scale Synthesis and Safety Considerations

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one derivatives are used in large-scale synthesis processes. For instance, 5-Bromo-2-nitropyridine, a compound related to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, has been prepared from the corresponding amine via hydrogen peroxide oxidation. This synthesis process highlighted issues such as low conversion rates, high impurity content, and a lack of reproducibility in lab trials. However, through safety studies and robust reaction conditions, a reproducible and safe protocol was developed for large-scale production (Agosti et al., 2017).

Synthesis of Intermediates for Pharmaceutical Applications

The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, a derivative of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthesis method for this compound has been established, showing its significance in the pharmaceutical industry (Zhang et al., 2019).

Ultrasound-assisted Improvement of Drug Solubility

In an effort to address the challenge of low aqueous solubility of drug-like compounds, 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one was used in a study to enhance solubility. By preparing a series of amine salts of this compound using ultrasound irradiation, the study demonstrated a significant reduction in reaction times and the use of renewable solvents, providing a novel template protocol for forming salts of poorly soluble compounds (Machado et al., 2013).

Computational and Spectroscopy Studies

Computational and spectroscopic techniques have been applied to study derivatives of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. For instance, computational calculations were conducted on 5-bromo-3-nitropyridine-2-carbonitrile to understand its molecular structure and energy. These studies provide insights into the electron density, organic reactive sites, and reactivity of the molecule, highlighting its potential in various applications (Arulaabaranam et al., 2021). Additionally, Fourier transform Raman and infrared spectroscopy were employed to study the vibrational spectra of 5-bromo-2-nitropyridine, contributing to the understanding of the molecule's properties (Sundaraganesan et al., 2005).

Safety And Hazards

The safety and hazards associated with 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one are not explicitly mentioned in the available literature. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .

properties

IUPAC Name

5-bromo-4-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNHVCGSASGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617174
Record name 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

CAS RN

228410-90-0
Record name 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-3-nitro-2-pyridone (0.45 g, 2.9 mmol) in glacial acetic acid (3 mL) was added sodium acetate (0.24 g) followed by bromine (0.15 mL) dropwise. After 5.5 hours, the mixture was diluted with ethyl acetate, washed with water, dried, filtered and concentrated to give 5-bromo-4-methyl-3-nitro-2-pyridone (0.62 g, 2.6 mmol, 90%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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